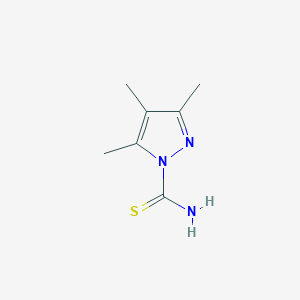

3,4,5-三甲基-1H-吡唑-1-甲酰硫代胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

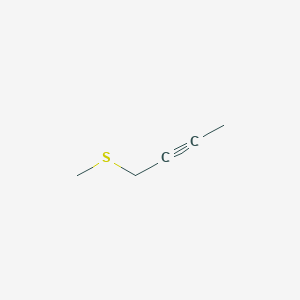

The synthesis of pyrazole derivatives, including structures similar to 3,4,5-trimethylpyrazole-1-carbothioamide, often involves cycloaddition reactions, electrosynthesis, and rearrangement processes. For instance, the electrosynthesis of pyrazole carboxylic acids through the electrocatalytic oxidation of formylpyrazoles in an aqueous alkaline medium demonstrates the versatility of synthetic approaches (Lyalin & Petrosyan, 2005).

Molecular Structure Analysis

The molecular and crystal structures of pyrazole derivatives have been studied using X-ray crystallography and quantum-chemical analysis. These studies reveal the presence of hydrogen bonds and the importance of tautomeric forms in determining the stability and reactivity of these compounds (Infantes, Foces-Foces, & Elguero, 1999).

Chemical Reactions and Properties

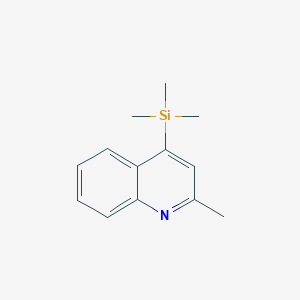

Pyrazole derivatives undergo various chemical reactions, including halo- and carbodesilylation, demonstrating their reactive versatility. These reactions are influenced by the substitution pattern on the pyrazole ring and can lead to a wide range of functionalized products (Effenberger & Krebs, 1984).

Physical Properties Analysis

The physical properties of pyrazole derivatives, such as melting points and solubility, can be influenced by the nature of substituents on the pyrazole core. Studies on the thermal behavior of NH-pyrazoles bearing only C-methyl substituents provide insights into the relationship between structure and physical properties (Goddard, Claramunt, Escolástico, & Elguero, 1999).

Chemical Properties Analysis

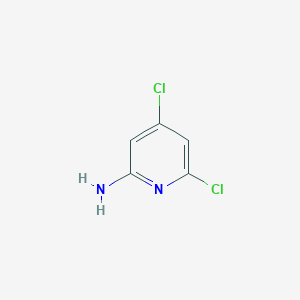

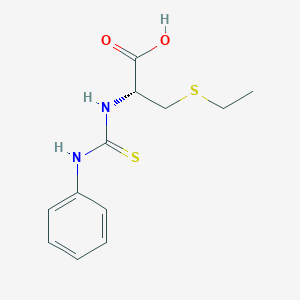

The chemical properties of pyrazole derivatives are characterized by their reactivity towards various electrophiles and nucleophiles, demonstrating their potential as intermediates in the synthesis of more complex molecules. For example, the preparation of aminopyrazoles and amino-thiazoles highlights the nucleophilic substitution and cycloaddition reactions typical of these compounds (Havel et al., 2018).

科学研究应用

荧光特性和传感

3,4,5-三甲基-1H-吡唑-1-甲酰硫代胺: 衍生物表现出荧光特性,可用于传感应用。 例如,当连接吸电子基团时,某些衍生物在不同溶剂中显示出从橙红色到青色的颜色变化 . 此特性对于创建对检测特定金属离子(如银 (Ag+))具有优异选择性的荧光探针特别有用 .

催化

该化合物用作1,3,5-三取代-1H-吡唑合成中的催化剂。 使用维生素 B1 作为绿色催化剂,它促进了环缩合反应,收率很高,范围为 78–92% . 这种催化活性对于开发有机化学中的环保合成路线具有重要意义。

制药应用

3,4,5-三甲基-1H-吡唑-1-甲酰硫代胺的衍生物已探索其在药物中的潜力。 它们表现出一系列生物活性,包括抗菌、抗癌、抗惊厥、抗抑郁和抗炎作用 . 这使得它们成为药物开发和治疗应用的宝贵候选者。

材料科学

在材料科学中,这些化合物因其优异的热稳定性和抗洗涤性而被使用 . 它们可以作为光致发光材料、有机非线性光学材料和光折变材料,这些材料对于激光染料和高科技领域等先进技术应用至关重要。

有机合成中间体

3,4,5-三甲基-1H-吡唑-1-甲酰硫代胺:在有机化学合成中充当中间体 . 它的结构多功能性使其成为各种有机化合物的先驱,在复杂分子的合成中发挥着至关重要的作用。

金属配合物的配体

该化合物的衍生物可用作配体来生成金属配合物 . 这些配合物在化学、生物学和材料科学等各个领域都有应用,可以用来创造具有新颖性质和功能的化合物。

作用机制

Target of Action

Pyrazole derivatives have been known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .

Mode of Action

A molecular simulation study of a similar compound showed a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy . This suggests that the compound might interact with its targets in a similar manner, leading to changes in the target’s function.

Biochemical Pathways

Given the antileishmanial and antimalarial activities of similar compounds, it can be inferred that the compound may interfere with the life cycle of the parasites, affecting their survival and proliferation .

Result of Action

Similar compounds have shown potent antileishmanial and antimalarial activities, suggesting that this compound may also exhibit similar effects .

属性

IUPAC Name |

3,4,5-trimethylpyrazole-1-carbothioamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3S/c1-4-5(2)9-10(6(4)3)7(8)11/h1-3H3,(H2,8,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPDCRXNBPJZAOP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(N=C1C)C(=S)N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Imidazo[1,2-a]pyridin-3-ylacetic acid](/img/structure/B46324.png)

![N-[benzotriazol-1-yl(phenyl)methyl]benzamide](/img/structure/B46327.png)